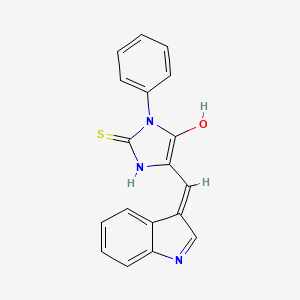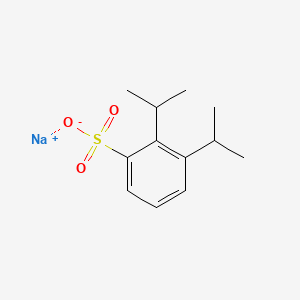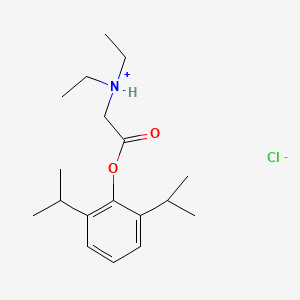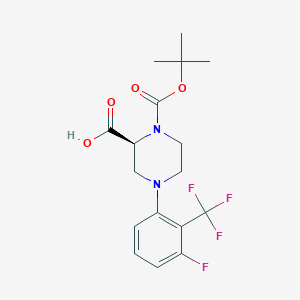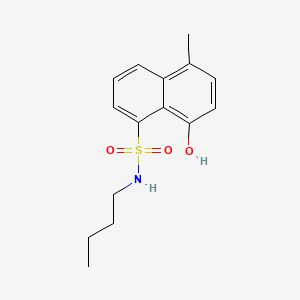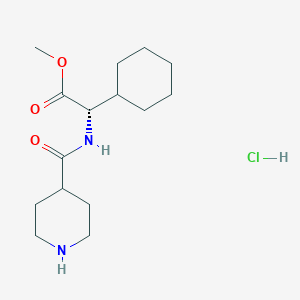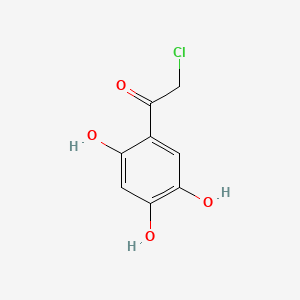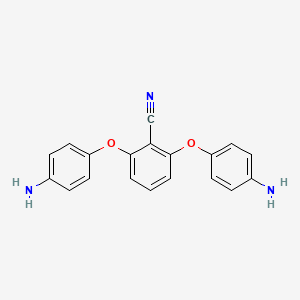
2,6-Bis(4-aminophenoxy)-benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(4-aminophenoxy)benzonitrile is an aromatic compound that has gained significant attention in the field of polymer chemistry. This compound is known for its unique structure, which includes two aminophenoxy groups attached to a benzonitrile core. The presence of these functional groups makes it a valuable building block for the synthesis of high-performance polymers, particularly polyimides, which are known for their excellent thermal stability, mechanical properties, and chemical resistance .
准备方法
Synthetic Routes and Reaction Conditions
2,6-bis(4-aminophenoxy)benzonitrile can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzonitrile with 4-aminophenol. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction conditions often involve heating the mixture to a temperature of around 150°C to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of 2,6-bis(4-aminophenoxy)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to remove any impurities .
化学反应分析
Types of Reactions
2,6-bis(4-aminophenoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The aminophenoxy groups can participate in nucleophilic substitution reactions, making the compound a versatile intermediate for further chemical modifications.
Polymerization: The compound can react with dianhydrides to form polyimides through a polycondensation reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and heating to 150°C.
Polymerization: Aromatic dianhydrides, N-methyl-2-pyrrolidinone (NMP), and heating to facilitate polycondensation and imidization.
Major Products Formed
科学研究应用
2,6-bis(4-aminophenoxy)benzonitrile has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer for the synthesis of polyimides, which are utilized in aerospace, electronics, and other high-performance applications.
Material Science: The compound’s unique structure allows for the development of materials with enhanced dielectric properties, making it suitable for use in electronic devices.
Biomedical Research:
作用机制
The mechanism of action of 2,6-bis(4-aminophenoxy)benzonitrile primarily involves its ability to undergo nucleophilic substitution and polymerization reactions. The aminophenoxy groups act as nucleophiles, allowing the compound to react with various electrophiles and form stable chemical bonds. In polymerization reactions, the compound reacts with dianhydrides to form polyimides, which exhibit excellent thermal and mechanical properties due to the rigid aromatic backbone and strong intermolecular interactions .
相似化合物的比较
Similar Compounds
2,6-bis(3-aminophenoxy)benzonitrile: Similar structure but with aminophenoxy groups in different positions, leading to variations in reactivity and polymer properties.
4,4’-diaminodiphenyl ether: Another aromatic diamine used in polyimide synthesis, but with different electronic and steric properties.
Uniqueness
2,6-bis(4-aminophenoxy)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties to the resulting polymers. The presence of the nitrile group also enhances the dielectric properties of the polyimides, making them suitable for advanced electronic applications .
属性
分子式 |
C19H15N3O2 |
|---|---|
分子量 |
317.3 g/mol |
IUPAC 名称 |
2,6-bis(4-aminophenoxy)benzonitrile |
InChI |
InChI=1S/C19H15N3O2/c20-12-17-18(23-15-8-4-13(21)5-9-15)2-1-3-19(17)24-16-10-6-14(22)7-11-16/h1-11H,21-22H2 |
InChI 键 |
ZPLQFLCROMALPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)N)C#N)OC3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


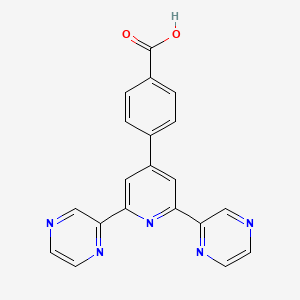
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)

![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
